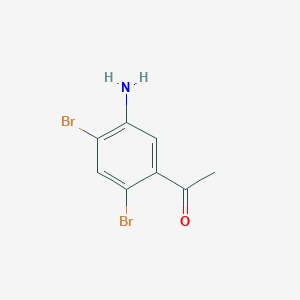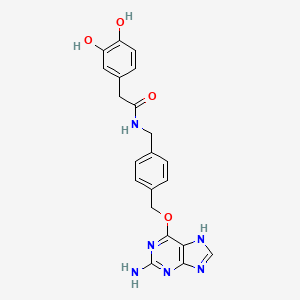
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine is a complex organic compound that combines a sugar moiety with an amino acid derivative. This compound is notable for its use in peptide synthesis and as a building block in the development of glycopeptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a protective function, facilitating the selective deprotection and coupling reactions necessary for peptide assembly.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine typically involves multiple steps:
Protection of the Sugar Moiety: The hydroxyl groups of D-glucose are acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Formation of the Glycosidic Bond: The acetylated sugar is then reacted with L-Asparagine, which has been previously protected with the Fmoc group. This step often requires a glycosylation promoter such as silver triflate (AgOTf) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Purification: The final product is purified using chromatographic techniques such as flash chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. Solvent recycling and waste minimization are also critical considerations in industrial settings.
化学反応の分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the acetyl groups can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The sugar moiety
特性
分子式 |
C33H36N2O14 |
|---|---|
分子量 |
684.6 g/mol |
IUPAC名 |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |
InChIキー |
LEDLWGVFEPLBKH-FSGGUYTISA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


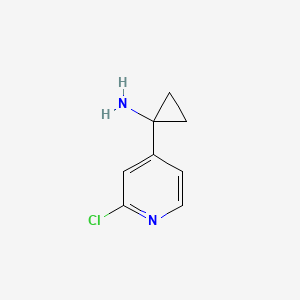
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
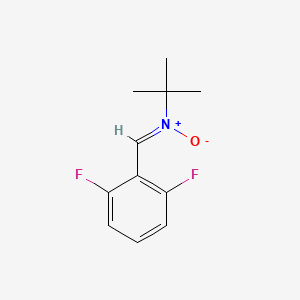

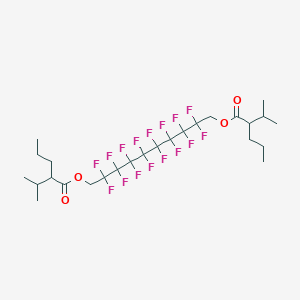
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
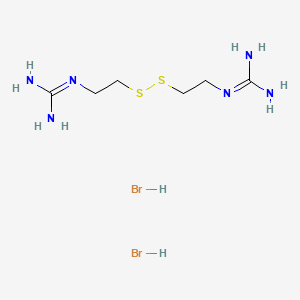

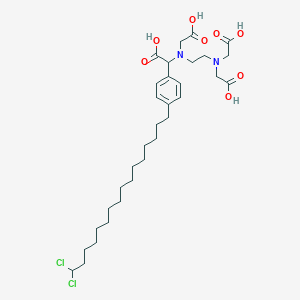
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
